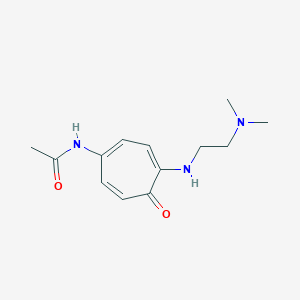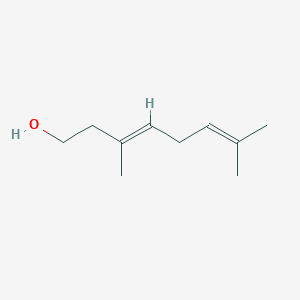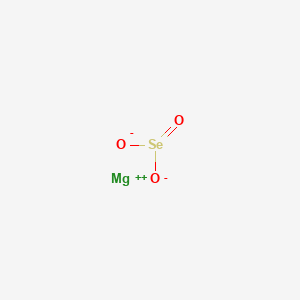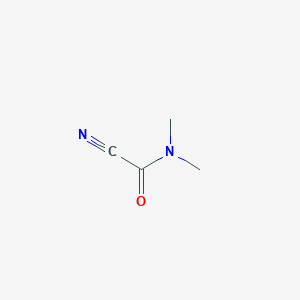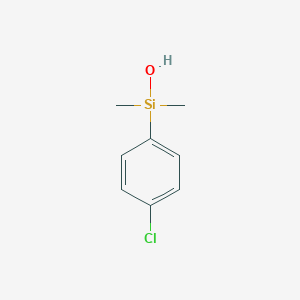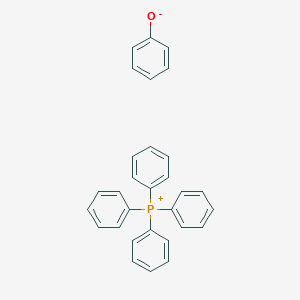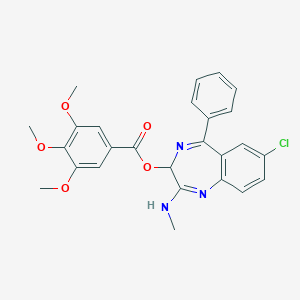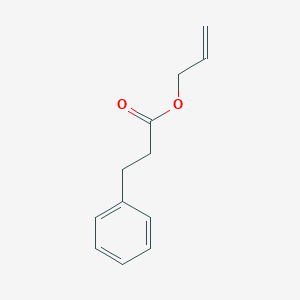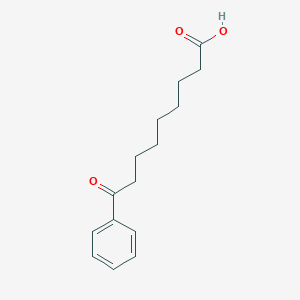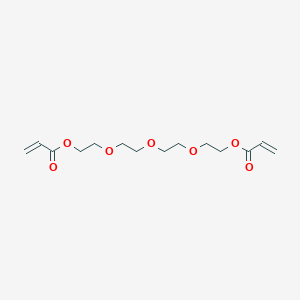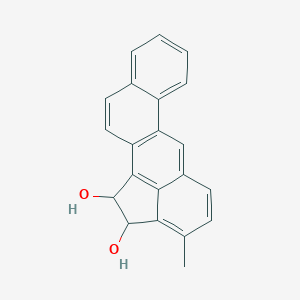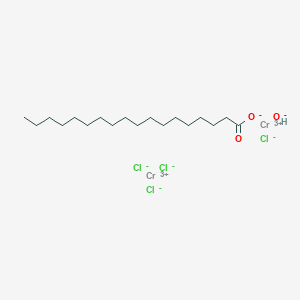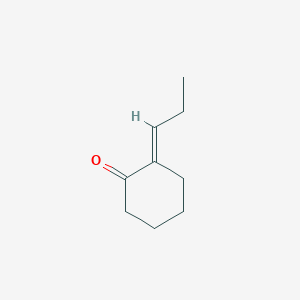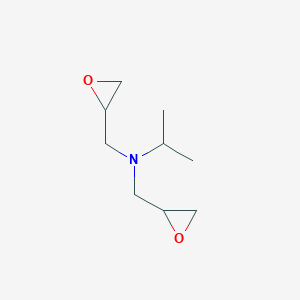
N,N-Bis(2,3-epoxypropyl)isopropylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis(2,3-epoxypropyl)isopropylamine, commonly known as DGEBA, is a widely used epoxy resin that is synthesized by the reaction of epichlorohydrin and isopropylamine. It is a versatile compound that finds application in various fields such as adhesives, coatings, composites, and electronics due to its excellent mechanical and chemical properties.
Applications De Recherche Scientifique
DGEBA has been extensively used in scientific research due to its excellent properties such as high thermal stability, chemical resistance, and mechanical strength. It finds application in various fields such as adhesives, coatings, composites, and electronics. In the field of materials science, DGEBA is used as a matrix material for the preparation of composite materials. It is also used as an adhesive for bonding metals, ceramics, and plastics. In the field of electronics, DGEBA is used as an insulating material for electronic components.
Mécanisme D'action
The mechanism of action of DGEBA is based on its ability to undergo cross-linking reactions with various curing agents such as amines, anhydrides, and acids. The cross-linking reaction involves the formation of covalent bonds between the epoxy groups of DGEBA and the functional groups of the curing agent. This results in the formation of a three-dimensional network structure that imparts excellent mechanical and chemical properties to the material.
Effets Biochimiques Et Physiologiques
DGEBA has been shown to have no significant biochemical or physiological effects. However, it is important to note that DGEBA is a reactive compound and can cause skin irritation and respiratory problems if proper safety precautions are not taken during handling.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DGEBA in lab experiments include its excellent mechanical and chemical properties, versatility, and availability. However, the limitations include its reactive nature, which requires proper safety precautions during handling, and the need for curing agents to achieve the desired properties.
Orientations Futures
There are several future directions for the use of DGEBA in scientific research. One area of interest is the development of new curing agents that can impart specific properties to the material. Another area of interest is the use of DGEBA in the preparation of bio-based composites. Additionally, the use of DGEBA in the field of nanotechnology is an area of active research, where it is being used as a template for the preparation of nanomaterials.
Conclusion:
In conclusion, DGEBA is a versatile epoxy resin that finds application in various fields such as adhesives, coatings, composites, and electronics. Its excellent mechanical and chemical properties make it an attractive material for scientific research. However, proper safety precautions should be taken during handling, and the need for curing agents should be considered. There are several future directions for the use of DGEBA in scientific research, which include the development of new curing agents, the use of bio-based composites, and the use of DGEBA in the field of nanotechnology.
Méthodes De Synthèse
The synthesis of DGEBA involves the reaction of epichlorohydrin and isopropylamine in the presence of a catalyst such as sodium hydroxide. The reaction proceeds through an intermediate stage where the epoxide ring of epichlorohydrin opens up and reacts with the amine group of isopropylamine. The resulting product is a viscous liquid that can be further purified by distillation or chromatography.
Propriétés
Numéro CAS |
19115-57-2 |
|---|---|
Nom du produit |
N,N-Bis(2,3-epoxypropyl)isopropylamine |
Formule moléculaire |
C9H17NO2 |
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
N,N-bis(oxiran-2-ylmethyl)propan-2-amine |
InChI |
InChI=1S/C9H17NO2/c1-7(2)10(3-8-5-11-8)4-9-6-12-9/h7-9H,3-6H2,1-2H3 |
Clé InChI |
DXAUPHVMJXKRRE-UHFFFAOYSA-N |
SMILES |
CC(C)N(CC1CO1)CC2CO2 |
SMILES canonique |
CC(C)N(CC1CO1)CC2CO2 |
Autres numéros CAS |
19115-57-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



